molecular formula C11H20N2O2 B1386976 N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine CAS No. 1172926-47-4

N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine

Cat. No. B1386976
CAS RN: 1172926-47-4
M. Wt: 212.29 g/mol
InChI Key: GBADHHHYEMCWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine (FME) is an organic compound belonging to the family of diamines. It is a colorless liquid at room temperature and has a low boiling point of 83°C. FME is a versatile compound that is widely used in the synthesis of a variety of organic compounds. It is also used in the synthesis of polyurethane foams, polyurethane coatings, and polyurethane adhesives.

Scientific Research Applications

Biomass Conversion

Furan compounds like 5-hydroxymethylfurfural (HMF) and furfural (FF) are derived from lignocellulosic biomass and serve as platform molecules for renewable biomass conversion .

Food Industry Research

Furans are studied for their occurrence in foods, dietary exposures, toxicities, metabolism, and potential biomarkers. Mitigation measures to reduce furan levels in food products are also a significant area of research .

Antibacterial Drug Development

The furan moiety is used as a framework for creating efficient and less harmful antimicrobial drug systems. Researchers focus on synthesizing novel compounds using furan derivatives for next-generation antimicrobial drugs .

properties

IUPAC Name

N'-(furan-2-ylmethyl)-N'-(3-methoxypropyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-14-8-3-6-13(7-5-12)10-11-4-2-9-15-11/h2,4,9H,3,5-8,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBADHHHYEMCWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN(CCN)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine
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N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine

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